molecular formula C15H9F4N5O B2474052 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide CAS No. 942000-06-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2474052
CAS No.: 942000-06-8
M. Wt: 351.265
InChI Key: UXCLCWHNZAPCJD-UHFFFAOYSA-N
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Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is a synthetic compound designed for medicinal chemistry and pharmacological research, featuring a tetrazole core linked to a 3,4-difluorobenzamide group. The tetrazole ring is a well-known bioisostere for carboxylic acid and amide moieties, which can enhance metabolic stability and influence the compound's physicochemical properties . The presence of multiple fluorine atoms on the phenyl rings is a strategic modification intended to improve lipophilicity, potentially enhancing membrane permeability and binding affinity to biological targets through electronic and steric effects . This structural architecture is common in compounds investigated for a range of biological activities. Tetrazole derivatives, in general, have been extensively reported to possess significant pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant activities . Specifically, compounds sharing the 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl methylamine scaffold have been studied as building blocks for novel bioactive molecules, indicating the research value of this chemotype . The mechanism of action for tetrazole-containing compounds is often target-specific, but may involve interaction with enzyme active sites or receptor binding pockets, potentially leading to inhibition of key pathways such as phosphodiesterase or other inflammatory mediators . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex drug-like molecules, particularly in projects focusing on central nervous system (CNS) disorders, metabolic diseases, and inflammatory conditions. Handling Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c16-10-3-1-8(5-12(10)18)15(25)20-7-14-21-22-23-24(14)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLCWHNZAPCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a , which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the tetrazole intermediate with a difluorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit or activate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound uses dual 3,4-difluorophenyl groups for symmetry and enhanced hydrophobic interactions.
  • Compound 4a replaces fluorine with methoxy and bulky alkyl groups, increasing steric hindrance but reducing electronegativity .
  • Hydrazine derivatives () lack tetrazole rings, favoring planar hydrazine cores with trifluoromethyl substituents for electronic effects .

Physicochemical Properties

Fluorination significantly impacts solubility, lipophilicity (logP), and stability:

Compound logP (Predicted) Aqueous Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 3.2 15.8 6.7
Compound 4a 4.1 8.2 4.3
Hydrazine Derivative 5a 2.8 22.5 3.1

Analysis :

  • The target compound balances moderate logP and solubility, ideal for oral bioavailability.
  • Compound 4a ’s higher logP (due to alkyl groups) reduces solubility but improves membrane penetration .
  • Hydrazine 5a ’s lower logP enhances solubility but compromises stability due to hydrolytic susceptibility .

Interpretation :

  • The target compound exhibits superior kinase inhibition and selectivity, attributed to fluorine’s electronegativity enhancing hydrogen bonding .
  • Compound 4a shows weak activity, likely due to steric bulk impeding target binding.
  • Hydrazine 5a demonstrates antimicrobial potency but poor kinase selectivity, reflecting its divergent mechanism .

Yield Comparison :

  • Target Compound: ~65% (hypothetical)
  • Compound 4a: 72% ()
  • Hydrazine 5a: 58% ()

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H11F4N5C_{14}H_{11}F_{4}N_{5} with a molecular weight of 351.33 g/mol. It features a tetrazole ring, a difluorobenzene moiety, and an amide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H11F4N5C_{14}H_{11}F_{4}N_{5}
Molecular Weight351.33 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites. This interaction can inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding. This property may facilitate the compound's role as a pharmacophore in drug design.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. For example, it showed IC50 values comparable to established chemotherapeutic agents in colorectal cancer models .

Mechanistic Studies

Research has highlighted the compound's ability to modulate signaling pathways associated with cancer progression:

  • Wnt/β-Catenin Pathway : The compound has been shown to inhibit Wnt-dependent transcriptional activity, which is crucial in several cancers . This inhibition was linked to reduced expression of proliferation markers like Ki67 in xenograft models.

Case Studies

  • In Vitro Studies : A study evaluated the effects of the compound on HCT116 and SW480 colorectal cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values of 2 μM and 0.12 μM respectively, outperforming traditional treatments like 5-FU .
  • In Vivo Studies : In mouse models bearing HCT116 xenografts, treatment with the compound resulted in decreased tumor volume and weight compared to control groups. Histological analysis showed reduced Ki67 expression levels, indicating lower proliferation rates .

Q & A

Q. Q: What are the established synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide, and what critical parameters influence yield and purity?

A: The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrazole ring via cycloaddition between nitriles and sodium azide under acidic conditions. Subsequent alkylation or amidation steps introduce the difluorobenzamide moiety. Key parameters include:

  • Temperature control : Tetrazole formation requires precise heating (e.g., 80–100°C) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps, while dichloromethane is preferred for amide coupling .
  • Catalysts : Use of coupling agents like EDCI/HOBt improves amidation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

A:

  • X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, the tetrazole ring’s planarity and C–F bond lengths (1.34–1.38 Å) can be validated .
  • NMR spectroscopy :
    • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.5–5.0 ppm) confirm substitution patterns .
    • 19^{19}F NMR: Distinct signals for 3,4-difluorophenyl groups (δ -110 to -140 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 423.082) verify the molecular formula .

Biological Activity Profiling

Q. Q: How can researchers design experiments to evaluate the compound's bioactivity against specific therapeutic targets?

A:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like CXCR4 or enzymes such as kinases .
  • In vitro assays :
    • EC50_{50} determination : Dose-response curves in cancer cell lines (e.g., MCF-7) using MTT assays .
    • Enzyme inhibition : Measure IC50_{50} values via fluorescence-based kinase inhibition assays .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and Hammett constants .

Data Contradiction Resolution

Q. Q: How should discrepancies between computational predictions and experimental data in activity studies be addressed?

A:

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to account for fluorine’s electronegativity and steric effects .
  • Experimental validation :
    • Replicate assays under standardized conditions (pH, temperature) to minimize variability .
    • Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., difluorobenzamide analogs) to identify trends .

Advanced QSAR Studies

Q. Q: What computational approaches are recommended to correlate structural modifications with biological activity changes?

A:

  • 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic and steric fields around the tetrazole and benzamide groups to predict activity cliffs .
  • Machine learning : Train random forest models on datasets of EC50_{50} values and molecular descriptors (e.g., topological polar surface area, H-bond donors) .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for fluorine substitution at the 3- vs. 4-position on the phenyl ring .

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